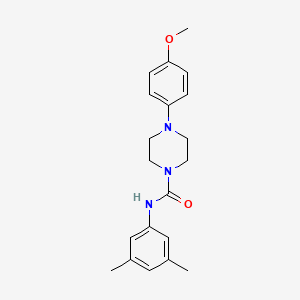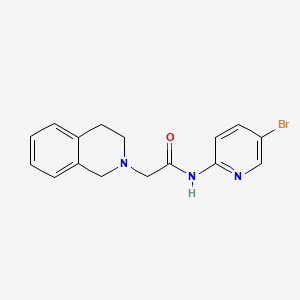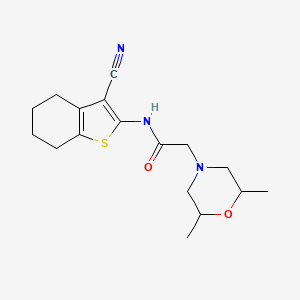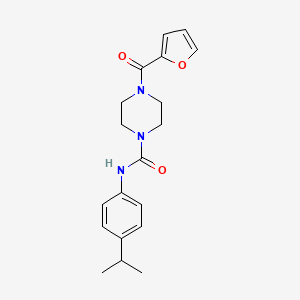![molecular formula C14H20ClN3O B4422864 N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood. However, it has been shown to interact with various cellular targets, including protein kinase C (PKC), histone deacetylases (HDACs), and heat shock protein 90 (HSP90). It has been suggested that this compound may exert its anticancer, antiviral, and anti-inflammatory effects through the modulation of these targets.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In viral research, this compound has been shown to inhibit viral replication and reduce viral load. In anti-inflammatory research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential therapeutic applications, making it a suitable compound for various research applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea. First, the mechanism of action of this compound needs to be further elucidated to optimize its use for specific applications. Second, the potential toxicity and side effects of this compound need to be further studied to determine its safety for clinical trials. Third, the use of this compound in combination with other compounds needs to be explored to determine its potential synergistic effects. Fourth, the development of this compound analogs with improved pharmacological properties needs to be explored to optimize its therapeutic potential. Overall, the study of this compound holds great promise for the development of novel therapeutics for cancer, viral infections, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In viral research, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In anti-inflammatory research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIPCNLDUQOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)
![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)

![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)

![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422879.png)